![molecular formula C6H10ClNO B1470614 3-Methylpyrrolidine-1-carbonyl chloride CAS No. 1383776-61-1](/img/structure/B1470614.png)
3-Methylpyrrolidine-1-carbonyl chloride
Overview
Description
3-Methylpyrrolidine-1-carbonyl chloride is a chemical compound that is widely used in scientific research and industry. It has a molecular formula of C6H10ClNO and a molecular weight of 147.6 g/mol .
Molecular Structure Analysis
The InChI code for 3-Methylpyrrolidine-1-carbonyl chloride is 1S/C7H9ClN2O/c1-7(4-9)2-3-10(5-7)6(8)11/h2-3,5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 3-Methylpyrrolidine-1-carbonyl chloride are not available, carbonyl compounds like this one generally undergo nucleophilic addition or substitution reactions .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
3-Methylpyrrolidine-1-carbonyl chloride is utilized in medicinal chemistry for the synthesis of various bioactive molecules. Its pyrrolidine ring is a common feature in many pharmaceuticals due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule . This compound is particularly valuable in the design of new drugs with selective biological profiles.
Material Science: Advanced Polymer Synthesis
In material science, this compound finds application in the synthesis of advanced polymers. Its reactivity with different monomers can lead to the development of novel materials with specific properties, such as increased durability or enhanced flexibility .
Pharmaceutical Research: Drug Development
3-Methylpyrrolidine-1-carbonyl chloride plays a role in pharmaceutical research, particularly in the development of new drugs. It serves as a building block in the construction of compounds with potential therapeutic effects, such as selective estrogen receptor degraders for breast cancer treatment .
Organic Chemistry: Catalyst and Intermediate
As an intermediate in organic synthesis, this chloride is used to introduce the pyrrolidine moiety into larger molecules. It acts as a catalyst in various chemical reactions, facilitating the formation of complex structures with high precision .
Analytical Chemistry: Chromatography and Spectroscopy
This compound is also significant in analytical chemistry, where it may be used as a standard or reference material in chromatography and spectroscopy techniques to identify and quantify other substances .
Environmental Science: Ecotoxicity Studies
In environmental science, the effects of chloride compounds, including 3-Methylpyrrolidine-1-carbonyl chloride, on aquatic organisms are studied to assess their ecotoxicity. Understanding the impact of such compounds on the environment is crucial for developing safer industrial practices .
properties
IUPAC Name |
3-methylpyrrolidine-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPQKMJZJUTLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrrolidine-1-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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